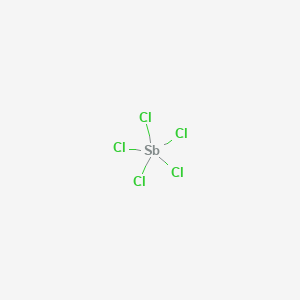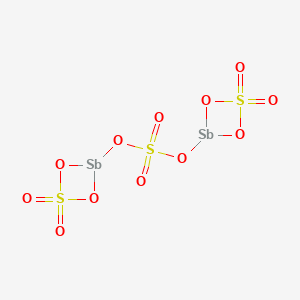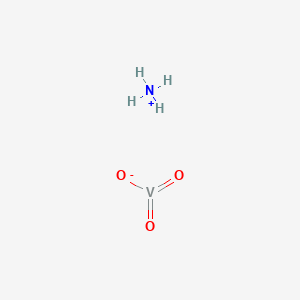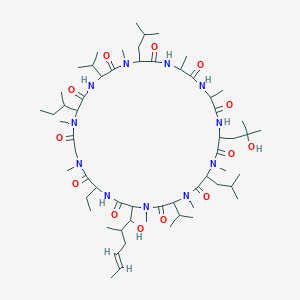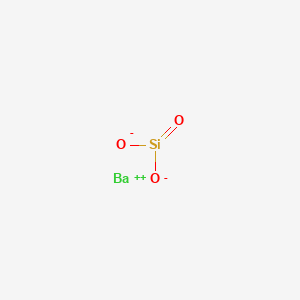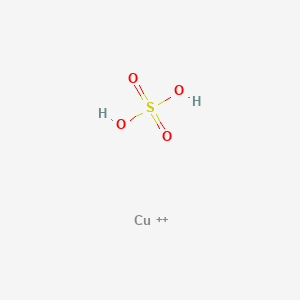
Sulfate de cuivre
Vue d'ensemble
Description
Cupric sulfate appears as a white or off-white solid. Melting point 200 °C with decomposition. Non-combustible.
Copper(II) sulfate is a metal sulfate compound having copper(2+) as the metal ion. It has a role as a sensitiser, a fertilizer and an emetic. It contains a copper(2+).
Cupric sulfate is a salt created by treating cupric oxide with sulfuric acid. This forms as large, bright blue crystals containing five molecules of water (CuSO4∙5H2O) and is also known as blue vitriol. The anhydrous salt is created by heating the hydrate to 150 °C (300 °F). Cupric sulfate is used primarily for agricultural purposes, as a pesticide, germicide, feed additive, and soil additive. Some of its secondary uses are as a raw material in the preparation of other copper compounds, as a reagent in analytic chemistry, as an electrolyte for batteries and electroplating baths, and in medical practice as a locally applied fungicide, bactericide, and astringent. Copper is an essential trace element and an important catalyst for heme synthesis and iron absorption. After zinc and iron, copper is the third most abundant trace element found in the human body. Copper is a noble metal and its properties include high thermal and electrical conductivity, low corrosion, alloying ability, and malleability. Copper is a component of intrauterine contraceptive devices (IUD) and the release of copper is necessary for their important contraceptive effects. The average daily intake of copper in the USA is approximately 1 mg Cu with the diet being a primary source. Interestingly, the dysregulation of copper has been studied with a focus on neurodegenerative diseases, such as Wilson’s disease, Alzheimer’s disease, and Parkinson’s disease. Data from clinical observations of the neurotoxic effects of copper may provide the basis for future treatments affecting copper and its homeostasis.
Copper(II) sulfate is a sulfate of copper that occurs as the rare mineral chalcocyanite. It is used as a pesticide, analytic reagent, and in organic synthesis. Copper is a chemical element with the symbol Cu and atomic number 29. Copper is an essential elements in plants and animals as it is required for the normal functioning of more than 30 enzymes. It occurs naturally throughout the environment in rocks, soil, water, and air. (L277, L278, L301)
A sulfate salt of copper. It is a potent emetic and is used as an antidote for poisoning by phosphorus. It also can be used to prevent the growth of algae.
Mécanisme D'action
This drug is an essential trace element for the functioning of many metalloenzymes including ceruloplasmin, ferroxidase II, lysyl oxidase, monoamine oxidase, Zn-copper superoxide dismutase, tyrosinase, dopamine-β-hydroxylase, and cytochrome-c-oxidase. It is involved in erythropoiesis & leukopoiesis, bone mineralization, elastin and collagen cross-linking, oxidative phosphorylation, catecholamine metabolism, melanin formation & antioxidant protection of cells. Cupric sulfate may also have a role in iron turnover, ascorbic acid metabolism, phospholipid metabolism, myelin formation, glucose homeostasis, and cellular immune defense. After the metal passes through the basolateral membrane it is transported to the liver, attached to serum albumin. The liver is the critical organ for the homeostasis of copper. The copper is then prepared for excretion through the bile or incorporation into various proteins. The transport of copper to the peripheral tissues is accomplished through the plasma attached to serum albumin, ceruloplasmin or low-molecular-weight complexes. In the dermis, copper promotes dermal fibroblasts proliferation, upregulates collagen (types I, II, and V) and elastin fiber components (elastin, fibrillins) production by fibroblasts, through the induction of TGF-β, promotes heat shock protein-47, important for collagen fibril formation, serves as a cofactor of LOX enzyme required for extracellular matrix protein cross-linking, stabilizes the skin ECM once formed, as increased crosslinking of collagen and elastin matrices occurs in a copper dose dependant manner, serves as a cofactor of superoxide dismutase, an antioxidant enzyme in the skin, essential for protection against free radicals, inhibits cellular oxidative effects such as membrane damage and lipid peroxidation, acts as a cofactor of tyrosinase, a melanin biosynthesis essential enzyme responsible for skin and hair pigmentation. In reference to its role as a biocide, copper is an essential nutrient for many organisms. It acts as a cofactor in respiration, and therefore copper is required for aerobic metabolism. Accumulation of copper ions or intracellular release of free copper ions from proteins lead to cell damage. Copper catalyzes reactions that result in the production of hydroxyl radicals through the Fenton and Haber-Weiss reactions. The highly reactive oxygen intermediates lead to lipid peroxidation and oxidation of proteins. Free copper ions oxidize sulfhydryl groups, such as cysteine, in proteins or the cellular redox buffer glutathione. In particular, copper ions inactivate proteins by damaging Fe-S clusters in cytoplasmic hydratases.
A significant drop in metabolic reserves was noted in cupric sulfate treated snails. Free amino acid levels dropped and the lactate level increased. The effects of copper treatment on rates of metabolite oxidation and ammonia production in the presence of exogenously added alpha-ketoglutarate were evaluated. A 92% drop in alpha-ketoglutarate dehydrogenase, a 33% drop in alanine aminotransferase, and a 78% rise in glucose 6-phosphatase were recorded. Molluscicidal activity of copper was due to a metabolic block in the tricarboxylic acid cycle at the alpha-ketoglutarate level.
ACUTE IV INFUSION OF 300 MG COPPER SULFATE IN CONSCIOUS SHEEP CAUSED AN INCREASE FROM 10.3 TO 22.5 TORR IN MEAN PULMONARY ARTERY PRESSURE & PULMONARY ARTERY WEDGE PRESSURE FROM 3.5 TO 7.6 TORR, WHEREAS SYSTEMIC ARTERIAL PRESSURE INCREASED FROM 95 TO 102 TORR. CARDIAC OUTPUT DECREASED FROM 4.7 TO 3.3 L/MIN. PULMONARY VASCULAR RESISTANCE & SYSTEMIC VASCULAR RESISTANCE INCREASED TO 320 & 160% OF BASE LINE, RESPECTIVELY. THIS PULMONARY HYPERTENSION WAS PRODUCED BY STIMULATION OF THE ALPHA-ADRENERGIC NERVOUS SYSTEM.
Applications De Recherche Scientifique
Électrodéposition
Le sulfate de cuivre est couramment utilisé comme électrolyte dans les procédés d’électrodéposition. Il aide à déposer du cuivre sur les métaux pour améliorer leur conductivité électrique et leur résistance à la corrosion .
Réactions de précipitation
En chimie analytique, le this compound est utilisé dans les réactions de précipitation en raison de sa capacité à former des précipités avec divers composés, aidant ainsi à l’analyse qualitative et quantitative .
Adhésifs
Ce composé sert d’additif dans les adhésifs, améliorant leurs propriétés et leurs performances dans diverses applications .
Colorant pour matériaux
Le this compound agit comme un agent colorant pour le verre, le ciment et la céramique, conférant une couleur bleue ou verte distinctive à ces matériaux .
Enseignement de la chimie
Il est inclus dans de nombreux ensembles de chimie à des fins éducatives, permettant aux élèves de réaliser diverses expériences et d’en apprendre davantage sur les réactions chimiques impliquant le this compound .
Synthèse organique
En chimie organique, le this compound est utilisé pour diverses réactions et fonctionnalisations, notamment la formation de triazoles et la catalyse, entre autres .
Synthèse de nanoparticules
Le composé joue un rôle dans la « synthèse verte » des nanoparticules métalliques, qui sont de plus en plus utilisées dans des industries telles que l’ingénierie, la médecine et les sciences environnementales .
Exploitation minière et enrichissement
Le this compound est impliqué dans le processus d’exploitation minière et d’enrichissement des minerais de sulfure de cuivre, où il est utilisé dans les procédés de flottation pour séparer le cuivre des autres minéraux .
Propriétés
Numéro CAS |
7758-98-7 |
|---|---|
Formule moléculaire |
CuH2O4S |
Poids moléculaire |
161.63 g/mol |
Nom IUPAC |
copper;sulfuric acid |
InChI |
InChI=1S/Cu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
Clé InChI |
UGWKCNDTYUOTQZ-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[Cu+2] |
SMILES canonique |
OS(=O)(=O)O.[Cu] |
Point d'ébullition |
650 °C (decomp to cupric oxide) |
Color/Form |
Grayish-white to greenish-white rhombic crystals or amorphous powder /SRP: somewhat wet/ White when dehydrated Gray to white and has rhombic crystals |
Densité |
2.29 at 59 °F (USCG, 1999) - Denser than water; will sink 3.6 3.6 g/cm³ |
melting_point |
590 °C decomp |
Key on ui other cas no. |
7758-98-7 10124-44-4 18939-61-2 1332-14-5 |
Description physique |
Cupric sulfate appears as a white or off-white solid. Melting point 200 °C with decomposition. Non-combustible. Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid, Other Solid; NKRA; Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid Grayish-white to greenish-white solid; Hygroscopic; Soluble in water; [Merck Index] White odorless crystalline solid; Soluble in water (316 g/L at 20 deg C); [MSDSonline] WHITE HYGROSCOPIC CRYSTALS. |
Pictogrammes |
Irritant; Environmental Hazard |
Numéros CAS associés |
18939-61-2 10124-44-4 |
Solubilité |
Very soluble in hot water, soluble cold water Soluble in methanol (1.1 g/100 ml), but insoluble in ethanol; it readily dissolves in aqueous ammonia and excess alkali metal cyanides, with the formation of complexes In water, 243 g/l @ 0 °C. 75.4 g/100 cc water @ 100 °C 1.04 g/100 cc methanol @ 18 °C Solubility in water, g/l at 20 °C: 203 (freely soluble) |
Synonymes |
Blue Vitriol Copper Sulfate Cupric Sulfate Sulfate, Copper Sulfate, Cupric Vitriol, Blue |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does copper sulfate exert its toxic effects on algae?
A1: Copper sulfate exhibits its algicidal effect primarily by disrupting cellular processes in algae. Studies suggest that copper ions released from copper sulfate can damage cell membranes, inhibit photosynthesis, and interfere with enzyme activity, ultimately leading to cell death. [, , , ]
Q2: Does copper sulfate affect benthic algae differently than planktonic algae?
A2: Research indicates that sediment can influence the toxicity of copper sulfate. [] While copper sulfate effectively controls planktonic algae, its impact on benthic algae can be moderated by sediment adsorption, potentially leading to variations in the effective concentration required for control. []
Q3: How does copper sulfate impact the nutritional value of diatoms?
A3: Research suggests that copper sulfate exposure can alter the biochemical composition of diatoms, specifically their polysaccharide content. [] This alteration can potentially impact their nutritional value as a food source for higher trophic levels in the aquatic food web.
Q4: What is the molecular formula and weight of copper sulfate?
A4: The most common form of copper sulfate is the pentahydrate, with the molecular formula CuSO4·5H2O and a molecular weight of 249.69 g/mol.
Q5: Are there spectroscopic techniques used to characterize copper sulfate?
A5: Yes, copper sulfate can be characterized using various spectroscopic techniques. For instance, FTIR (Fourier-transform infrared spectroscopy) can be utilized to identify the presence of specific functional groups, such as sulfate ions. []
Q6: Can copper sulfate be embedded in materials like paper? What are the applications?
A6: Studies have shown that copper sulfate can be embedded in multipurpose paper using a simple soaking technique. [] These copper sulfate-embedded papers demonstrated promising antimicrobial properties against bacteria like Staphylococcus aureus. []
Q7: Is copper sulfate used as a catalyst? What influences its catalytic activity?
A7: Yes, copper sulfate can be used as a catalyst in various chemical reactions. For instance, it efficiently catalyzes the synthesis of cyclohexyl acetate. [] The presence of water in the reaction mixture has been found to affect the catalytic activity of copper sulfate. []
Q8: Does the form of copper influence its toxicity to organisms?
A8: Yes, the form of copper plays a crucial role in its toxicity. Research highlights that copper in its ionic form (Cu2+) is the most toxic species to organisms, including algae and fish. [, ] Other forms, such as copper bound to organic matter or present in less soluble forms, exhibit lower toxicity.
Q9: What are the concerns regarding the environmental impact of copper sulfate use in agriculture?
A9: The use of copper sulfate in agriculture, particularly its repeated application, can lead to the accumulation of copper in soil and water bodies. [] This accumulation raises concerns about potential negative effects on soil health, plant growth, and aquatic organisms due to copper's toxicity.
Q10: What are some alternatives to copper sulfate in controlling digital dermatitis in dairy cows?
A10: Due to concerns regarding copper accumulation in the environment, researchers are exploring alternatives to copper sulfate footbaths for managing digital dermatitis in dairy cows. One promising alternative is a biodegradable solution containing organic acids, tea tree oil, and wetting agents, which has shown comparable efficacy to copper sulfate in reducing digital dermatitis lesions. []
Q11: What are the potential health risks associated with chronic copper sulfate exposure in humans?
A11: Chronic exposure to copper sulfate can lead to copper accumulation in the liver, potentially resulting in liver damage. [, ] It can also cause kidney problems, anemia, and gastrointestinal issues. [] A case study reported a 66-year-old man experiencing chronic copper sulfate poisoning after prolonged exposure to a blue dust cloud during pest treatment. []
Q12: What analytical techniques are commonly used to determine copper sulfate concentrations?
A12: Various analytical methods are employed to quantify copper sulfate concentrations, depending on the matrix and desired sensitivity. Inductively coupled plasma emission spectrometry (ICP-OES) is a sensitive technique used to determine total dissolved copper concentrations in water samples. [] Spectrophotometry, often employing EDTA as a chromogenic agent, is another widely used method for quantifying copper sulfate in solutions. []
Q13: Are there any effective alternatives to copper sulfate in controlling algal blooms?
A13: Researchers are investigating alternative methods for controlling algal blooms to mitigate the potential environmental risks associated with copper sulfate use. These alternatives include using barley straw, ultrasonic irradiation, and biological control agents like specific bacteria or viruses that target bloom-forming algae. []
Q14: How can copper be recovered from industrial waste streams containing copper sulfate?
A14: Copper can be efficiently recovered from industrial waste streams containing copper sulfate through various techniques. One approach involves precipitating copper as copper hydroxide using lime, followed by filtration and further processing to obtain copper metal. [] Another method utilizes solvent extraction to selectively separate copper from the waste stream.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





